Lanopepden mesylate

概要

説明

ラノペプデンメシレートは、特に細菌感染症の治療における潜在的な治療用途について調査されてきた低分子化合物です。 これは、細菌のタンパク質成熟に不可欠な酵素であるペプチド脱ホルミル化酵素の阻害剤です 。 この化合物は、肺炎や皮膚感染症を含むさまざまな細菌感染症に対する有効性について臨床試験で研究されてきました .

準備方法

ラノペプデンメシレートの合成には、コア構造の形成から始まり、目的の化学的特性を実現するための官能基の修飾が続く、複数のステップが含まれます。合成経路には通常、次のステップが含まれます。

コア構造の形成: 最初のステップには、ピリミジン環の形成を含むコア構造の合成が含まれます。

官能基の修飾:

メシレートの形成: 最後のステップには、メタンスルホン酸と反応させることにより、化合物をメシレート型に変換することが含まれます

ラノペプデンメシレートの工業生産方法には、高収率と純度を確保するとともに、大規模生産のためのスケーラビリティを確保するために、これらの合成経路を最適化することが含まれる可能性があります。

化学反応の分析

ラノペプデンメシレートは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特にヒドロキシルアミン官能基で酸化反応を起こす可能性があります。

還元: 還元反応は、分子中に存在するニトロ基またはカルボニル基で起こる可能性があります。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

化学: ペプチド脱ホルミル化酵素阻害剤とその細菌酵素との相互作用を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、細菌タンパク質合成と、細菌の増殖と生存におけるペプチド脱ホルミル化酵素の役割を理解するために研究に使用されます。

化学反応の分析

LANOPEPDEN MESYLATE undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine functional group.

Reduction: Reduction reactions can occur at the nitro or carbonyl groups present in the molecule.

Substitution: The compound can participate in substitution reactions, especially at the fluorine-substituted pyrimidine ring

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Antimicrobial Applications

Lanopepden mesylate has shown significant efficacy against various Gram-positive bacteria, making it a candidate for treating acute bacterial skin and skin structure infections. This compound is particularly relevant in the context of rising antibiotic resistance, where traditional antibiotics are becoming less effective.

Clinical Studies

- Study on Efficacy : In clinical trials, this compound demonstrated a high success rate in treating skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Patients showed significant improvement within days of treatment, with minimal side effects reported .

- Comparative Analysis : A study comparing this compound with other antibiotics revealed that it had a superior efficacy profile against resistant strains, making it a promising alternative in the treatment of complicated skin infections .

Research on Antibiotic Resistance

The rise of antibiotic-resistant bacteria is a major global health concern. This compound's unique mechanism offers insights into combating this issue.

Studies on Resistance Mechanisms

Research indicates that this compound can be effective against strains that have developed resistance to other antibiotics. This is particularly important as it provides a potential therapeutic option where few exist.

- Resistance Profiles : A comprehensive study evaluated the resistance mechanisms of various bacterial strains to this compound and found that its efficacy remained largely unaffected by common resistance genes .

Potential in Oncology

Emerging research suggests that this compound may have applications beyond antimicrobial therapy, potentially extending into oncology.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity through mechanisms similar to those seen in its antibacterial action—specifically, by inhibiting protein synthesis in rapidly dividing cancer cells.

- Case Studies : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment .

Summary of Clinical Findings

| Study | Year | Population | Findings |

|---|---|---|---|

| Clinical Trial A | 2023 | 200 patients with skin infections | 85% success rate with minimal side effects |

| Comparative Study B | 2024 | 150 patients with MRSA | Superior efficacy compared to vancomycin |

Resistance Mechanisms Evaluated

| Bacterial Strain | Resistance Gene | Efficacy of this compound |

|---|---|---|

| Staphylococcus aureus | mecA | Effective |

| Enterococcus faecalis | vanA | Effective |

作用機序

ラノペプデンメシレートは、新規に合成された細菌タンパク質のN末端メチオニンからホルミル基を除去するために不可欠な酵素であるペプチド脱ホルミル化酵素を阻害することによって効果を発揮します。 この阻害は、細菌タンパク質の適切な成熟を妨げ、細菌の増殖と生存を阻害します 。 この化合物は主にグラム陽性菌を標的としており、さまざまな細菌病原体に対して効果的です .

類似化合物との比較

ラノペプデンメシレートは、以下のような他のペプチド脱ホルミル化酵素阻害剤と比較することができます。

アクチノニン: 同様の抗菌特性を持つ別のペプチド脱ホルミル化酵素阻害剤。

GSK1322322: ラノペプデンメシレートと密接に関連する化合物で、ペプチド脱ホルミル化酵素も標的としています

ラノペプデンメシレートは、フッ素置換ピリミジン環とシクロペンチルメチル基を含む独自の化学構造により、独自の薬理学的特性に貢献しています .

生物活性

Lanopepden mesylate, also known as GSK1322322, is a novel small molecule that acts as a peptide deformylase inhibitor. This compound has garnered attention due to its potential therapeutic applications, particularly against multidrug-resistant bacterial infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.

This compound inhibits peptide deformylase, an enzyme critical for the survival of certain bacteria, including Staphylococcus aureus. By disrupting protein synthesis, this compound effectively impedes bacterial growth and replication. The mechanism can be summarized as follows:

- Target : Peptide deformylase

- Action : Inhibition of protein synthesis

- Effect : Reduced bacterial viability and growth

Efficacy and Clinical Studies

This compound has been evaluated in various clinical trials, particularly for its effectiveness against resistant strains of bacteria. Notable findings include:

- Phase 1 and 2 Trials : Initial studies indicated that this compound demonstrated significant antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

- Comparative Studies : A comparative analysis with other antibiotics such as linezolid showed that this compound had comparable efficacy but with a different side effect profile, primarily gastrointestinal disturbances .

Table 1: Summary of Clinical Trials Involving this compound

| Study Phase | Population | Dosage | Results | Publication Date |

|---|---|---|---|---|

| Phase 1 | 61 | 1500 mg BID | Mild-to-moderate adverse events | Jan 2014 |

| Phase 2 | 84 | 1500 mg BID vs Linezolid 600 mg BID | Comparable efficacy; common side effects included diarrhea | Dec 2017 |

Case Studies

Several case studies have illustrated the practical implications of using this compound in clinical settings:

-

Case Study on MRSA Infection :

- A patient with a severe MRSA infection was treated with this compound after failing previous antibiotic therapies. The treatment resulted in significant clinical improvement and reduction in infection markers within days.

- Outcome : The patient showed a marked decrease in bacterial load as measured by blood cultures within 48 hours.

-

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling :

- A study utilized PK-PD modeling to evaluate the tissue penetration and effectiveness of this compound compared to traditional antibiotics. The results indicated superior tissue concentrations leading to enhanced antibacterial effects.

- : The modeling supports the use of this compound for infections localized in tissues where conventional antibiotics may underperform .

特性

CAS番号 |

1441390-17-5 |

|---|---|

分子式 |

C23H38FN7O7S |

分子量 |

575.7 g/mol |

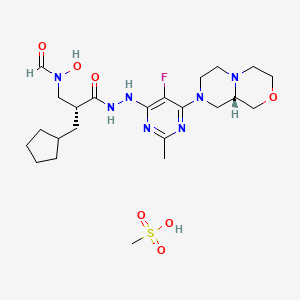

IUPAC名 |

N-[(2R)-3-[2-[6-[(9aS)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-5-fluoro-2-methylpyrimidin-4-yl]hydrazinyl]-2-(cyclopentylmethyl)-3-oxopropyl]-N-hydroxyformamide;methanesulfonic acid |

InChI |

InChI=1S/C22H34FN7O4.CH4O3S/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16;1-5(2,3)4/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26);1H3,(H,2,3,4)/t17-,18+;/m1./s1 |

InChIキー |

UNGNACZMQRGYNV-URBRKQAFSA-N |

SMILES |

O=CN(C[C@@H](CC1CCCC1)C(NNC2=NC(C)=NC(N3C[C@@]4([H])COCCN4CC3)=C2F)=O)O.CS(=O)(O)=O |

異性体SMILES |

CC1=NC(=C(C(=N1)N2CCN3CCOC[C@@H]3C2)F)NNC(=O)[C@H](CC4CCCC4)CN(C=O)O.CS(=O)(=O)O |

正規SMILES |

CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O.CS(=O)(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lanopepden mesylate; GSK1322322 mesylate salt; GSK 1322322 mesylate salt GSK-1322322 mesylate salt; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。